3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
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Overview
Description
The compound “3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one” is a complex organic molecule. It has a molecular formula of C21H25ClN4O3 . The structure of the compound includes a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The compound includes a piperazine ring, a quinazoline ring, and a thiazolo ring . The presence of these rings and functional groups can significantly influence the properties and reactivity of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of multiple rings and functional groups can influence properties such as solubility, stability, and reactivity . Specific physical and chemical properties, such as melting point and infrared spectra, have been reported for similar compounds .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, showing potential as antimicrobial agents against a variety of bacterial and fungal strains. These compounds, including the one of interest, were evaluated for their effectiveness against organisms such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Proteus vulgaris, Shigella flexneri, Aspergillus niger, Candida albicans, Aspergillus fumigatus, and Aspergillus clavatus (Patel, D., Patel, R. V., Kumari, P., & Patel, N., 2012).
Antihypertensive and Cardiovascular Effects
Several studies have explored the pharmacological activity of similar quinazoline derivatives as potent and selective α1-adrenoceptor antagonists. These compounds have demonstrated significant antihypertensive effects in animal models, such as spontaneously hypertensive rats, by inhibiting pressor responses and reducing heart rate and blood pressure without affecting reflex tachycardia, indicating potential application in the treatment of hypertension (Yen, M., Sheu, J., Peng, I., Lee, Y. M., & Chern, J., 1996).
Corrosion Inhibition
The compound has also been investigated for its application in corrosion inhibition, particularly for mild steel in hydrochloric acid (HCl) environments. Piperazine-substituted quinazolin-4(3H)-one derivatives, including this compound, have shown excellent corrosion inhibition properties, highlighting their potential as a new platform for developing corrosion inhibitors (Chen, W., Nie, B., Liu, M., Li, H.-j., Wang, D.-Y., Zhang, W., & Wu, Y.-C., 2021).
Stability Studies
Research on the stability of quinazoline-4(3H)-one derivatives under stress conditions has provided insights into their chemical stability, which is crucial for pharmaceutical development. Studies have shown that these compounds are stable under various environmental factors, such as UV radiation and elevated temperatures, but are susceptible to hydrolysis in alkaline environments. This knowledge aids in the formulation and storage considerations of pharmaceuticals containing such compounds (Gendugov, T., Glushko, A., Ozerov, A., & Shcherbakova, L. I., 2021).
Future Directions
Properties
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-30-20-9-5-4-8-19(20)25-10-12-26(13-11-25)21(28)14-16-15-31-23-24-18-7-3-2-6-17(18)22(29)27(16)23/h4-5,8-9,16H,2-3,6-7,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLFRCSCVHFLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCCC5)C(=O)N34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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